molecular formula C13H21NO4 B6273353 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers CAS No. 1822426-59-4

2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers

Cat. No. B6273353
CAS RN: 1822426-59-4
M. Wt: 255.3
InChI Key:
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Description

The compound “2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers” is a complex organic molecule. It contains a bicyclo[3.1.0]hexane core, which is a type of bicyclic structure prevalent in natural products and synthetic bioactive compounds . This compound also features a tert-butoxycarbonylamino group and an acetic acid group .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The bicyclo[3.1.0]hexane skeleton of the compound exists in a boat conformation . The compound possesses an all-carbon quaternary center . The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) .


Chemical Reactions Analysis

The key reaction involved in the synthesis of this compound is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is typically stored at room temperature and is available in powder form .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes opens up new possibilities for the creation of important building blocks for medicinal chemistry . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers' involves the protection of the amine group followed by the addition of the bicyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-Butyl carbamate", "Bicyclo[3.1.0]hex-3-ene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Methanol", "Ethanol", "Water" ], "Reaction": [ "1. Protection of the amine group in tert-butyl carbamate using bromine to form tert-butoxycarbonyl (Boc) carbamate.", "2. Addition of bicyclo[3.1.0]hex-3-ene to the Boc carbamate in the presence of sodium hydroxide to form the bicyclic ring system.", "3. Deprotection of the Boc group using hydrochloric acid to form the amine group.", "4. Neutralization of the reaction mixture with sodium bicarbonate.", "5. Extraction of the product using diethyl ether.", "6. Drying of the organic layer using sodium sulfate.", "7. Concentration of the organic layer using rotary evaporation.", "8. Purification of the product using column chromatography with a mixture of methanol and ethanol as the eluent.", "9. Characterization of the product using spectroscopic techniques such as NMR and IR." ] }

CAS RN

1822426-59-4

Product Name

2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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